Product packaging for AZ13581837(Cat. No.:)

AZ13581837

Cat. No.: B1192190
M. Wt: 362.4
InChI Key: XIOGALHZYZVCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Free Fatty Acid Receptors (FFARs) and G-Protein Coupled Receptors (GPCRs) in Metabolic and Inflammatory Pathways

G-protein coupled receptors (GPCRs) represent a vast and diverse superfamily of cell surface transmembrane receptors found in eukaryotes, playing a critical role in transducing extracellular signals into intracellular responses. cenmed.comcaymanchem.com These receptors are significant pharmacological targets, with approximately 50% of currently marketed drugs modulating GPCR activity due to their involvement in various disease-related signaling pathways, including metabolic and inflammatory disorders. cenmed.com

Within the GPCR family, Free Fatty Acid Receptors (FFARs) are a distinct class activated by free fatty acids (FFAs), which serve not only as essential nutritional components but also as crucial signaling molecules in numerous physiological processes. tocris.combio-techne.com Four well-characterized FFARs have been identified: FFAR1 (also known as GPR40), FFAR2 (GPR43), FFAR3 (GPR41), and FFAR4 (GPR120). fishersci.noscispace.com These receptors are classified based on the chain length of the FFAs that activate them; FFAR2 and FFAR3 respond to short-chain FFAs, while FFAR1 and FFAR4 are activated by medium- or long-chain FFAs. tocris.combio-techne.comfishersci.noscispace.com FFARs are integral to regulating energy metabolism, influencing the secretion of insulin (B600854) and incretin (B1656795) hormones, modulating sympathetic nervous system activity, affecting taste preferences, and participating in inflammatory responses linked to insulin resistance. bio-techne.com Dysregulation of FFARs, particularly FFAR4, is implicated in metabolic conditions such as obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), which are often characterized by chronic low-grade inflammation. fishersci.nouni.luscispace.com

Significance of FFAR4/GPR120 as a Pharmacological Target in Preclinical Research

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, has garnered substantial interest as a pharmacological target in preclinical research due to its multifaceted roles in metabolic and inflammatory homeostasis. FFAR4 acts as a sensor for saturated and unsaturated long-chain fatty acids, including omega-3 fatty acids. guidetopharmacology.org This receptor is highly expressed in key metabolic tissues and cell types, including enteroendocrine cells, adipocytes, and various immune cells such as macrophages. guidetopharmacology.orguni.luorbit.comnih.govnih.gov

Activation of FFAR4/GPR120 has been shown to exert both insulin-sensitizing and anti-inflammatory effects. guidetopharmacology.orguni.luorbit.comnih.govnih.gov In pancreatic islets, FFAR4 activation promotes glucose-stimulated insulin secretion (GSIS), enhances glucagon (B607659) secretion, and inhibits somatostatin (B550006) secretion. guidetopharmacology.org Furthermore, FFAR4 signaling offers protection against lipotoxicity-induced pancreatic β-cell dysfunction. guidetopharmacology.org In the gastrointestinal tract, FFAR4 mediates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, an incretin hormone crucial for glucose-dependent insulin secretion. guidetopharmacology.orgnih.gov Preclinical studies investigating the effects of FFAR4 agonism in models of obesity, diabetes, and inflammation have yielded promising results, underscoring its therapeutic potential. nih.gov Conversely, dysfunction of GPR120 has been linked to diet-induced obesity and related metabolic disorders. caymanchem.com

Rationale for Developing Selective FFAR4/GPR120 Agonists for Biological Studies

The development of highly selective FFAR4/GPR120 agonists is paramount for accurately elucidating the precise physiological roles of this receptor and for realizing its full therapeutic potential. A significant challenge in establishing FFAR4 as a drug target has been the historical lack of effective and selective receptor modulators. Many natural fatty acid ligands can activate both GPR120 and GPR40, which share overlapping ligand specificities, complicating the interpretation of their individual roles. guidetopharmacology.org

The advent of selective synthetic agonists, such as TUG-891, has been instrumental as a tool compound for validating the specific effects of GPR120 activation on insulin sensitization, dietary fat intake, and obesity. By developing compounds that specifically target FFAR4, researchers can gain a clearer understanding of its distinct contributions to metabolic and inflammatory pathways, minimizing the confounding effects of off-target interactions. The ongoing efforts are focused on designing novel FFAR4 agonists with enhanced activity, selectivity, and favorable pharmacological properties, which are essential for advancing biological studies and ultimately for developing effective treatments for metabolic disorders.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4

IUPAC Name

2-(3-Ethynyl-5-(3-pyridyloxy)phenyl)-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H14N2O3S/c1-2-15-10-17(12-19(11-15)25-18-7-5-9-21-13-18)22-14-16-6-3-4-8-20(16)26(22,23)24/h1,3-13H,14H2

InChI Key

XIOGALHZYZVCEI-UHFFFAOYSA-N

SMILES

C#CC1=CC(N(CC2=CC=CC=C23)S3(=O)=O)=CC(OC4=CC=CN=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ13581837;  AZ-13581837;  AZ 13581837

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Az13581837 for Research Applications

Synthetic Methodologies for AZ13581837 Analogues

The synthesis of this compound has been reported to follow a specific protocol, as detailed in supplementary information associated with key research publications. mrc.ac.uknih.govnih.gov While the precise synthetic route for this compound itself is outlined in such appendices, broader research efforts have focused on developing analogues of GPR120 agonists, including those structurally related to this compound. These methodologies often involve the exploration of novel chemical scaffolds aimed at achieving or enhancing FFAR4 agonistic properties. rsc.org

For instance, the development of FFAR4 agonists has involved designing new chemical entities based on existing structures, such as TUG-891. nih.gov This includes modifications like replacing specific carbon atoms with oxygen or incorporating amide-linking groups to optimize activity and selectivity. nih.gov Such synthetic strategies are crucial for generating diverse chemical libraries to conduct comprehensive structure-activity relationship studies.

Spectroscopic and Chromatographic Techniques in Purity Assessment

In the context of chemical synthesis for research applications, the purity and structural integrity of compounds like this compound are paramount. Purity is often reported as greater than 98% for commercially available research-grade material. nih.gov

The structural elucidation and purity assessment of synthetic compounds typically rely on a combination of advanced analytical techniques. Spectroscopic methods, such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely employed to confirm the molecular structure and connectivity of atoms. Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition, further validating the compound's identity. While not explicitly detailed for this compound in the provided snippets, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of synthetic compounds and separating impurities. These techniques ensure that the synthesized material meets the stringent quality requirements for reliable research applications.

Structure-Activity Relationship (SAR) Studies of this compound and Related Chemical Entities in FFAR4 Agonism

This compound is recognized as a highly potent and selective GPR120 (FFAR4) agonist. Its in vitro pharmacological profile demonstrates significant activity across various assays. It exhibits EC50 values of 5.2 nM and 4.3 nM for the stimulation of dynamic mass redistribution (DMR) response in Chinese Hamster Ovary (CHO) cells expressing human (CHO-hGPR120) and mouse (CHO-mGPR120) GPR120, respectively. sigmaaldrich.com In calcium mobilization assays using CHO-hGPR120 cells, this compound shows an EC50 of 120 nM. sigmaaldrich.comnih.govnih.gov Notably, it demonstrates high selectivity, showing no activation of mouse GPR40 in calcium mobilization assays. sigmaaldrich.comnih.gov

Compared to other known GPR120 agonists, this compound is approximately 100-fold more potent than Metabolex-36. sigmaaldrich.com It induces GPR120-dependent calcium mobilization, DMR response, and cyclic adenosine (B11128) monophosphate (cAMP) production in GPR120 overexpressing cells, with an EC50 of 60 nM for cAMP production and 5.2 nM for β-arrestin recruitment in U2OS-hGPR120 cells. sigmaaldrich.comnih.govuni-goettingen.denih.gov The calcium mobilization induced by this compound is entirely Gαq-dependent. nih.gov In GPR120 overexpressing cells, this compound mediates signaling through Gαq, Gαs, and the β-arrestin pathways. nih.gov However, in mouse islets, these agonists have been observed to reduce cAMP production, indicating a different signaling pathway in this context. nih.govuni-goettingen.de

The development of this compound and its analogues has contributed significantly to the understanding of structure-activity relationships for FFAR4 agonism. Research in this area often involves systematic modifications to chemical structures to identify key features that enhance potency, selectivity, and desirable pharmacological properties. The exploration of novel chemical scaffolds and the optimization of existing ones, such as derivatives of TUG-891, are central to these SAR studies, aiming to develop more effective and selective GPR120 agonists for research into metabolic disorders. nih.govuni.lursc.orgnih.gov

Table 1: In Vitro Pharmacology of this compound and Metabolex-36 in CHO-hGPR120 Cells

CompoundCalcium Mobilization EC50 (nM)DMR EC50 (nM)cAMP EC50 (nM)β-arrestin EC50 (nM)
This compound120 ± 20 nih.gov5.2 ± 0.660 ± 7.05.2 ± 0.4
Metabolex-361800 ± 190 nih.gov570 ± 1506700 ± 10001400 ± 700

Molecular and Cellular Pharmacology of Az13581837

FFAR4/GPR120 Binding Affinity and Receptor Selectivity Profiling

AZ13581837 exhibits high binding affinity and selectivity for GPR120 (FFAR4). It is characterized as a potent and selective GPR120 (FFAR4) agonist probechem.complos.org.

This compound demonstrates strong agonistic potency for both human and murine GPR120 (FFAR4). In dynamic mass redistribution (DMR) assays, this compound showed EC50 values of 5.2 nM for human GPR120 (CHO-hGPR120 cells) and 4.3 nM for murine GPR120 (CHO-mGPR120 cells) probechem.complos.org. This indicates comparable potency across species for GPR120 activation.

Compared to other GPR120 agonists, this compound is significantly more potent. For instance, it is approximately 100-fold more potent than Metabolex-36 in stimulating the DMR response in CHO-hGPR120/mGPR120 cells probechem.commdpi.com.

Crucially, this compound exhibits high selectivity for GPR120 over GPR40 (FFAR1). It does not activate mouse GPR40 in calcium mobilization assays probechem.complos.org. This selectivity for GPR120 without activity on GPR40 has been consistently observed probechem.complos.org.

Table 1: Comparative Agonistic Potency of this compound

CompoundReceptor (Species)Assay TypeEC50 (nM)Reference
This compoundGPR120 (Human)DMR5.2 probechem.complos.org
This compoundGPR120 (Murine)DMR4.3 probechem.complos.org
This compoundGPR40 (Mouse)Ca2+ MobilizationNo activity probechem.complos.org
Metabolex-36GPR120 (Human)DMR570 probechem.com
Metabolex-36GPR120 (Murine)DMR130 probechem.com
GW9508GPR40 (Mouse)Ca2+ Mobilization900 plos.org

While detailed cross-receptor selectivity profiles against a broad panel of other FFAR subtypes (beyond FFAR1/GPR40) and other general GPCRs are not extensively provided in the search results, the primary focus of this compound's characterization emphasizes its selectivity for GPR120 probechem.complos.org. GPR120 itself belongs to the rhodopsin-like class of GPCRs mdpi.com. The lack of activity on GPR40 in calcium mobilization assays highlights a key aspect of its selectivity within the free fatty acid receptor family probechem.complos.org. GPCRs can exhibit diverse coupling selectivity, with some being highly selective for a single G protein family, while others can promiscuously activate multiple pathways elifesciences.org. For this compound, its specific GPR120 agonism is a defining characteristic probechem.complos.org.

Intracellular Signaling Pathway Modulation by this compound

This compound modulates several intracellular signaling pathways downstream of GPR120 activation, consistent with the known mechanisms of GPR120 signaling. GPR120, upon activation by long-chain fatty acids, signals via G-protein and beta-arrestin pathways uniprot.org.

Activation of GPR120 by this compound involves coupling to both Gαq and Gαs G-protein pathways in GPR120-overexpressing cells researchgate.net. Gαq/11-linked phospholipase C-beta (PLCβ) activation is a classical signaling pathway for GPR120, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) mdpi.compreprints.org. Gαs activation, on the other hand, typically stimulates adenylyl cyclase, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govwikipedia.org.

Table 2: G-Protein Coupling by this compound in GPR120-Overexpressing Cells

G-Protein SubunitActivation StatusDownstream EffectReference
GαqActivatedCalcium Mobilization, IP3 signaling probechem.comresearchgate.netmdpi.compreprints.org
GαsActivatedcAMP production probechem.comresearchgate.net

This compound selectively induces a calcium response in CHO-hGPR120 cells with an EC50 of 120 nM probechem.commdpi.com. This GPR120-dependent calcium mobilization is a key component of its intracellular signaling. The activation of Gαq/11-linked phospholipase C-beta (PLCβ) by GPR120 agonists, including this compound, leads to the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) mdpi.compreprints.orgwikipedia.org. IP3 is a second messenger that diffuses through the cell and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions into the cytosol wikipedia.orgmdpi.comnih.govnih.gov. This increase in intracellular calcium concentration is crucial for various cellular responses mdpi.comuniprot.orgmdpi.comwikipedia.org.

This compound's effect on cyclic adenosine monophosphate (cAMP) levels varies depending on the cellular context. In GPR120-overexpressing cells, this compound induces cAMP production, with an EC50 value of 60 nM probechem.commdpi.comacs.org. This is consistent with GPR120's ability to signal through Gαs, which stimulates adenylyl cyclase to increase cAMP levels nih.govwikipedia.org.

However, in mouse islets, this compound (at 10 µM) inhibits cAMP production probechem.comresearchgate.netmdpi.com. This differential effect suggests context-dependent signaling or the involvement of other pathways in primary cells. The inhibition of cAMP in mouse islets by GPR120 agonists has been observed, indicating a potential Gαi-mediated signaling in this specific cell type researchgate.netresearchgate.net. Gαi proteins are known to inhibit adenylyl cyclase activity, thereby reducing cAMP levels mdpi.comnih.govfrontiersin.org.

Table 3: this compound's Effect on cAMP Production

Cellular ContextEffect on cAMP ProductionConcentrationReference
GPR120-overexpressing cellsInduces productionEC50 = 60 nM probechem.commdpi.comacs.org
Mouse isletsInhibits production10 µM probechem.comresearchgate.netmdpi.com

β-Arrestin Recruitment and Receptor Internalization Mechanisms

GPR120 activation by agonists like this compound leads to the recruitment of β-arrestins, a crucial step in G protein-coupled receptor (GPCR) signaling. β-arrestins play a dual role in GPCR regulation: they desensitize the receptor by uncoupling it from G proteins and facilitate receptor internalization (endocytosis). medkoo.comnih.gov Studies using U2OS cells overexpressing human GPR120 (U2OS-hGPR120) showed that this compound efficiently recruited β-arrestin with an EC₅₀ of 5.2 nM. bio-techne.comfishersci.nonih.gov This β-arrestin recruitment is part of the G protein-independent pathway that follows GPCR phosphorylation by GPCR kinases (GRKs), leading to the subsequent internalization of the receptor. medkoo.comnih.gov This process can lead to the recycling of the receptor back to the plasma membrane or its degradation in the lysosome. medkoo.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: Extracellular Signal-Regulated Kinase (ERK) and p38 Modulation

Activation of GPR120, including by agonists such as this compound, is known to engage the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, GPR120 stimulation can lead to the activation of Extracellular Signal-Regulated Kinase (ERK) cascades. scispace.comnih.gov This activation often occurs as a consequence of the receptor's interaction with Gα proteins and an increase in intracellular Ca²⁺ concentration. scispace.com β-arrestins, recruited upon GPR120 activation, can also activate MAPKs, including ERK and p38 MAPK. The mechanism for the anti-inflammatory effects of GPR120 stimulation, for instance, involves a β-arrestin2-TAK1 binding protein 1 (TAB1) complex and inhibition of the TGFβ-activated kinase 1 (TAK1)-JNK/NF-κB pathway, which implicates cross-talk with MAPK signaling.

Table 1: In Vitro Pharmacological Activity of this compound

Assay Type (Cell Line)Target ReceptorEC₅₀ / IC₅₀ (nM)EffectReference
DMR Response (CHO-hGPR120)GPR1205.2Agonist guidetopharmacology.orgbio-techne.comorbit.com
DMR Response (CHO-mGPR120)GPR1204.3Agonist guidetopharmacology.orgbio-techne.comorbit.com
Calcium Mobilization (CHO-hGPR120)GPR120120Agonist guidetopharmacology.orgbio-techne.comorbit.comscispace.com
β-Arrestin Recruitment (U2OS-hGPR120)GPR1205.2Agonist bio-techne.comfishersci.nonih.gov
cAMP Production (GPR120 overexpressing cells)GPR12060Agonist orbit.comnih.gov

Downstream Cellular Responses in Defined In Vitro Models

This compound's GPR120 agonism translates into significant downstream cellular responses across various in vitro models, impacting key metabolic and inflammatory processes.

Enteroendocrine Cell Lines: Glucagon-Like Peptide-1 (GLP-1) Secretion Modulation

This compound has been shown to significantly increase Glucagon-Like Peptide-1 (GLP-1) secretion from enteroendocrine cell lines. In STC-1 cells, a commonly used enteroendocrine cell model, this compound effectively stimulated GLP-1 release. guidetopharmacology.orgbio-techne.comscispace.com This effect is a critical aspect of GPR120's role in regulating glucose homeostasis, as GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion.

Pancreatic Islet Cell Function: Regulation of Insulin, Glucagon (B607659), and Somatostatin (B550006) Secretion

In isolated mouse pancreatic islets, this compound (at 10 µM) was observed to inhibit cAMP production. guidetopharmacology.orgbio-techne.comorbit.comscispace.com While direct detailed data for this compound's specific effects on glucagon and somatostatin secretion from islets are not extensively detailed in the provided sources, GPR120 activation generally influences pancreatic islet function. GPR120 agonists have been shown to increase insulin secretion in lean mice, and this effect is dependent on GLP-1. guidetopharmacology.orgbio-techne.comorbit.comscispace.com Pancreatic islets comprise various cell types, including alpha cells (secreting glucagon), beta cells (secreting insulin), and delta cells (secreting somatostatin), all of which interact to maintain glucose homeostasis. Somatostatin is known to be a potent inhibitor of both insulin and glucagon secretion.

Adipocyte Cellular Models: Effects on Adipogenesis and Lipolysis

GPR120 is expressed in adipocytes and plays a role in regulating adipose tissue function, including adipogenesis (the formation of new fat cells) and lipolysis (the breakdown of lipids). While specific detailed findings for this compound's direct impact on adipogenesis and lipolysis in adipocyte cellular models are not extensively provided, other GPR120 agonists have been shown to augment glucose uptake in murine adipocytes and inhibit inflammatory mediators from macrophages, suggesting a broader role in adipose tissue metabolism. Studies have indicated that GPR120 activation can influence downstream cellular proteins that control adipogenesis and lipolysis.

Immunomodulatory Effects in Macrophage Cell Lines: Anti-Inflammatory Signaling via Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition

GPR120 activation is recognized for its anti-inflammatory properties, particularly in macrophage cell lines. The mechanism involves the inhibition of pro-inflammatory signaling pathways, notably the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway. scispace.com This anti-inflammatory effect is mediated through a complex involving β-arrestin2 and TAK1 binding protein 1 (TAB1), which leads to the inhibition of TGFβ-activated kinase 1 (TAK1)-JNK/NF-κB pathway. This suggests that this compound, as a GPR120 agonist, could exert anti-inflammatory effects by modulating these pathways in macrophage cellular models.

Table 2: Downstream Cellular Responses of this compound

Cell Line / ModelResponse MeasuredKey Findings for this compoundReference
STC-1 (enteroendocrine)GLP-1 SecretionSignificantly increased GLP-1 secretion. guidetopharmacology.orgbio-techne.comscispace.com
Mouse IsletscAMP ProductionInhibited cAMP production (at 10 µM). guidetopharmacology.orgbio-techne.comorbit.comscispace.com
Lean Mice (in vivo)Insulin SecretionIncreased insulin secretion following intravenous glucose administration. guidetopharmacology.orgbio-techne.comorbit.comscispace.com

Preclinical Pharmacological Evaluation of Az13581837 in in Vivo Models

Effects on Glucose Homeostasis in Rodent Models of Metabolic Regulation

The efficacy of AZ13581837 in modulating glucose homeostasis has been demonstrated through oral glucose tolerance tests (OGTTs) and intravenous glucose tolerance tests (IVGTTs) in lean and genetically modified murine models.

Oral Glucose Tolerance Assessments in Lean and Genetically Modified Mice

Administration of this compound to lean male mice resulted in a concentration-dependent reduction in glucose excursions following oral glucose administration, compared to vehicle-treated mice nih.gov. Significant improvement in glucose tolerance was observed at a dose of 18 mg/kg for this compound nih.gov. The calculated unbound effective concentration (Ce50) for this compound in improving oral glucose tolerance was 0.02 µM nih.gov. This effect indicates its potential to improve the body's ability to process glucose after a meal.

Table 1: Effect of this compound on Oral Glucose Tolerance in Lean Male Mice

CompoundDose (mg/kg)Effect on Glucose Excursions (vs. Vehicle)Calculated Unbound Effective Concentration (Ce50)
This compound18Significantly reduced0.02 µM

Modulation of Insulin (B600854) and Glucagon (B607659) Secretion in Intravenous Glucose Tolerance Tests (IVGTTs)

In intravenous glucose tolerance tests (IVGTTs) conducted in lean female wild-type mice, this compound significantly increased acute insulin secretion nih.gov. This increase in insulin secretion correlated with a faster elimination of glucose from the bloodstream nih.gov. Conversely, this compound demonstrated no effect on insulin secretion in GPR120 null mice, underscoring the GPR120-dependent mechanism of action nih.gov. While GPR120 activation can influence pancreatic islet function, direct effects on glucagon secretion by this compound were primarily linked to its impact on GLP-1 signaling, which in turn can inhibit glucagon secretion.

Investigation of GLP-1 Receptor Signaling Contribution to Glucose Homeostasis Regulation

GPR120 agonists, including this compound, have been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) both in vitro, in STC-1 cells, and in vivo following oral administration nih.govnih.gov. GLP-1 is an incretin (B1656795) hormone known to potentiate glucose-stimulated insulin secretion and contribute to decreased plasma glucose levels nih.gov. The acute glucose-lowering effect and the increased insulin response observed with this compound administration were dependent on GLP-1 receptor signaling nih.gov. Pretreatment of mice with exendin 9-39, a potent and specific GLP-1 receptor antagonist, completely abolished the this compound-induced potentiation of insulin secretion and its glucose-lowering effects nih.gov. This evidence strongly suggests that GLP-1 secretion is a critical mechanism underlying the acute glucose-lowering effects of GPR120 activation by this compound nih.gov.

Validation of FFAR4/GPR120 Specificity in Knockout Mouse Models

The specificity of this compound for GPR120 (FFAR4) has been rigorously validated in knockout mouse models. This compound is characterized as a potent and selective GPR120 agonist nih.govnih.gov. In vitro studies confirmed its selectivity for human and mouse GPR120, with no observed activity on GPR40 nih.govnih.gov. Crucially, the compound's effects on insulin secretion and glucose elimination were entirely absent in GPR120 null mice nih.gov. This lack of effect in the absence of the GPR120 receptor definitively confirms that the observed metabolic improvements are mediated specifically through GPR120 activation nih.gov.

Impact on Adipose Tissue Metabolism and Energy Homeostasis in Preclinical Models

Adipogenesis Modulation in Murine Models

Multiple lines of evidence suggest a critical role for FFAR4 in adipose tissue metabolism and adipogenesis. FFAR4 expression is significantly upregulated during the adipogenic differentiation of murine pre-adipocytes. Activation of FFAR4 by specific agonists, including this compound, has been shown to promote adipocyte differentiation. Conversely, forced reduction of FFAR4 expression, for instance, using siRNA in 3T3L1 adipocytes, has been observed to inhibit differentiation and lipid accumulation. These findings highlight that GPR120 activation by compounds like this compound can positively influence adipogenesis, a process central to adipose tissue development and function.

Regulation of Brown Adipose Tissue (BAT) Activity and Thermogenesis

Brown adipose tissue (BAT) is a specialized thermogenic organ with a high mitochondrial content, capable of dissipating chemical energy as heat through uncoupled respiration, primarily mediated by uncoupling protein-1 (UCP1) frontiersin.orgnih.gov. Activation of BAT leads to increased energy expenditure frontiersin.orge-dmj.org. GPR120, the target of this compound, has been implicated in inducing browning in brown adipose tissue and plays a role in controlling neonatal brown adipose tissue windows.netresearchgate.net. While general GPR120 agonists, including this compound, have been noted to improve glucose metabolism, suggesting an indirect link to energy expenditure, specific detailed in vivo data tables directly quantifying this compound's impact on BAT activity and thermogenesis are not extensively reported in the provided literature windows.netresearchgate.net.

Induction of White Adipose Tissue (WAT) Browning

White adipose tissue (WAT) can undergo a process known as "browning" or "beiging," where it acquires characteristics similar to brown fat, including increased mitochondrial content, multilocular lipid droplets, and UCP1 expression, in response to thermogenic stimuli nih.govembopress.orgendocrinology.orgmdpi.com. This transformation offers a beneficial means to combat obesity and its metabolic consequences by dissipating energy through glucose and fatty acid oxidation embopress.org. GPR120 activation has been associated with the induction of WAT browning windows.netresearchgate.net. While the role of GPR120 agonists in promoting WAT browning is established, specific detailed research findings directly demonstrating this compound's induction of WAT browning are not explicitly provided in the available data.

Anti-Inflammatory Properties in Preclinical Disease Models

This compound, as a GPR120 agonist, contributes to anti-inflammatory effects in preclinical models researchgate.netmdpi.commdpi.com. GPR120 signaling in white adipose tissue is linked to both anti-inflammatory and insulin-sensitizing effects mdpi.com. The anti-inflammatory actions of GPR120 agonists, such as omega-3 fatty acids, are mediated through the activation of the Gαq/11-linked phospholipase C-beta (PLCβ) pathway mdpi.compreprints.org.

Modulation of Pro-Inflammatory Cytokine Profiles

GPR120 activation has been shown to suppress the production of pro-inflammatory cytokines while enhancing anti-inflammatory cytokine production researchgate.net. A reduction in the concentration of pro-inflammatory cytokines can indirectly modulate adipose tissue cell functions by decreasing insulin resistance and subsequently stimulating glucose uptake mdpi.compreprints.org. In models of focal cerebral ischemic injury, GPR120 activation provided protection through anti-inflammatory effects, which included a reduction in the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) acs.org. Hyperglycemia itself can stimulate an inflammatory response, leading to the release of various inflammatory cytokines including interferon-gamma (IFN-γ), TNF-α, IL-1β, IL-6, and IL-8 mdpi.compreprints.org.

Influence on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Activation in Tissue Models

The anti-inflammatory mechanism of GPR120 receptor stimulation involves the β-arrestin2-TAK1 binding protein 1 (TAB1) complex, which leads to the inhibition of the TGFβ-activated kinase 1 (TAK1)-JNK/NF-κB pathway researchgate.netresearchgate.netresearchgate.net. Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor family that regulates genes involved in immune and inflammatory responses, including those encoding pro-inflammatory cytokines bio-rad.comwikipedia.orgdovepress.com. Activation of NF-κB typically occurs when signals activate IκB kinase (IKK), leading to the degradation of IκB proteins and the subsequent translocation of NF-κB dimers to the nucleus bio-rad.comwikipedia.orgdovepress.com. Studies have shown that GPR120 activation can suppress inflammatory markers, such as IL-6 and IL-1β, via the NF-κB pathway in specific tissue models, such as the retina in a model of choroidal neovascularization acs.org.

Regulation of Gastrointestinal Hormone Secretion and Appetite in Animal Models

GPR120 activation, as observed with this compound, is intricately involved in the secretion of various gut hormones that play crucial roles in glucose homeostasis and appetite regulation researchgate.netmdpi.comresearchgate.netresearchgate.net. Enteroendocrine cells within the gastrointestinal epithelium sense luminal nutrients and trigger the release of these hormones researchgate.netmdpi.com. This compound has been shown to increase glucagon-like peptide-1 (GLP-1) secretion from STC-1 cells in vitro probechem.commdpi.compreprints.org. In vivo, GPR120 activation promotes GLP-1 secretion from enteroendocrine L cells nih.gov. The postprandial activation of GPR120 by long-chain free fatty acids (LCFFAs) stimulates the secretion of GLP-1, cholecystokinin (B1591339) (CCK), and glucose-dependent insulinotropic polypeptide (GIP), while simultaneously inhibiting ghrelin secretion nih.gov. Gut hormones generally influence energy intake, with most, including CCK, peptide YY (PYY), GLP-1, and oxyntomodulin, acting to increase satiety and decrease food intake, in contrast to ghrelin which stimulates appetite psu.edunih.gov.

Cholecystokinin (CCK) Secretion Dynamics

Cholecystokinin (CCK) is a gastrointestinal hormone primarily produced by intestinal epithelial endocrine I-cells in the small intestine, particularly the duodenum, and by various neurons mdpi.compreprints.orgmdpi.com. Its secretion is stimulated by food intake, especially fats and proteins mdpi.com. This compound, as a GPR120 agonist, is involved in the dynamics of CCK secretion researchgate.netmdpi.comresearchgate.netresearchgate.net. Free fatty acids are known to induce CCK secretion through GPR120 mdpi.compreprints.orgacs.orgdntb.gov.uaacs.org. The activation of GPR120 leads to an increase in cytosolic Ca2+ influx, which in turn stimulates the release of CCK and other incretin hormones mdpi.compreprints.org. Functionally, CCK enhances the sensation of fullness, thereby contributing to a reduction in meal size and aiding in the regulation of food intake nih.govmdpi.com.

Table 2: Gastrointestinal Hormone Modulation by GPR120 Agonists (including this compound)

HormoneEffect of GPR120 ActivationLocation of SecretionReference
GLP-1Increased secretionEnteroendocrine L-cells researchgate.netprobechem.commdpi.compreprints.orgresearchgate.netresearchgate.netnih.gov
CCKIncreased secretionEnteroendocrine I-cells researchgate.netmdpi.compreprints.orgresearchgate.netacs.orgmdpi.comresearchgate.netnih.govmdpi.comdntb.gov.uaacs.org
GIPIncreased secretionEnteroendocrine K-cells researchgate.netnih.gov
GhrelinInhibition of secretionGastric fundus (X/A-like cells) nih.govpsu.edu

Gastric Inhibitory Peptide (GIP) Secretion Mechanisms

Gastric Inhibitory Peptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a crucial incretin hormone secreted primarily by K cells located in the upper small intestine. GIP plays a significant role in maintaining glucose homeostasis by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. Beyond its insulinotropic effects, GIP is involved in lipid metabolism, promoting lipogenesis and inhibiting lipolysis nih.govnih.gov. The secretion of GIP is a complex process influenced by nutrient intake, particularly fats, and is mediated by various receptors, including G protein-coupled receptor 120 (GPR120).

Mechanism of GPR120-Mediated GIP Secretion

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is highly expressed in enteroendocrine K cells of the small intestine nih.gov. It functions as a receptor for long-chain fatty acids (LCFAs), sensing dietary fat in the gut lumen. Upon activation by its ligands, GPR120 couples to Gαq proteins, leading to an increase in intracellular calcium (Ca²⁺) concentration via the phospholipase C (PLC)/inositol (B14025) 1,4,5-trisphosphate (IP3) pathway nih.gov. This rise in cytosolic Ca²⁺ is a key signaling event that triggers the exocytosis of GIP-containing vesicles from K cells, thereby stimulating GIP release nih.gov. While the precise mechanisms of GPR120-regulated GIP secretion are still under investigation, it is evident that GPR120 activation directly stimulates GIP secretion. This GPR120-mediated GIP release is also linked to the secretion of cholecystokinin (CCK), another gut hormone, further highlighting the intricate interplay of nutrient sensing and hormonal responses in the gastrointestinal tract nih.gov.

This compound as a GPR120 Agonist and its Expected Effects on GIP Secretion

This compound is a novel and selective synthetic agonist for GPR120. Its agonistic activity on GPR120 has been demonstrated through various in vitro assays, showing its ability to induce GPR120-dependent calcium mobilization and β-arrestin recruitment, while also affecting cyclic adenosine (B11128) monophosphate (cAMP) production nih.gov.

Given that GPR120 activation is known to stimulate GIP secretion from K cells, this compound, as a potent and selective GPR120 agonist, is expected to engage this pathway and potentially increase GIP release. The improvement in glucose tolerance and insulin secretion observed with this compound in in vivo models, as discussed below, is consistent with the broader metabolic benefits associated with incretin hormone activity, which includes GIP.

Preclinical Findings of this compound Relevant to Incretin Secretion and Glucose Metabolism

While direct, detailed in vivo data specifically quantifying this compound's effect on GIP secretion was not explicitly found in the reviewed literature, its preclinical evaluation has established its efficacy as a GPR120 agonist with significant metabolic benefits in animal models.

In vitro studies have shown that this compound selectively induces a calcium response in CHO-hGPR120 cells with an EC₅₀ of 120 nM nih.gov. It also demonstrates β-arrestin recruitment with an EC₅₀ of 5.2 nM and affects cAMP levels with an EC₅₀ of 60 nM in GPR120-overexpressing cells. Furthermore, this compound (at 10 µM) has been shown to inhibit cAMP production in primary mouse islets and increase Glucagon-Like Peptide-1 (GLP-1) secretion from STC-1 enteroendocrine cells nih.gov. GLP-1, like GIP, is another crucial incretin hormone that potentiates glucose-stimulated insulin secretion.

Table 1: In Vitro Pharmacological Profile of this compound on GPR120

Assay TypeCell LineParameter MeasuredEC₅₀ / EffectCitation
Calcium MobilizationCHO-hGPR120Calcium Response120 nM nih.gov
β-Arrestin RecruitmentU2OS-hGPR120β-Arrestin Recruitment5.2 nM
cAMP ProductionCHO-hGPR120cAMP Levels60 nM
cAMP ProductionMouse IsletscAMP ProductionInhibition at 10 µM nih.gov
Incretin SecretionSTC-1 cellsGLP-1 SecretionIncreased nih.gov

Table 2: In Vivo Effects of this compound on Glucose Metabolism in Lean Mice

Study TypeAnimal ModelDoseObserved EffectCitation
Oral Glucose Tolerance Test (OGTT)Lean Mice18 mg/kgImproved Oral Glucose Tolerance nih.gov
Intravenous Glucose Tolerance Test (IVGTT)Lean Mice18 mg/kgIncreased Insulin Secretion nih.gov

Advanced Research Methodologies for Az13581837 Characterization in a Research Setting

High-Throughput Screening Assays for Receptor Agonism Discovery

High-throughput screening (HTS) assays are fundamental in the initial discovery and optimization of receptor agonists like AZ13581837. These assays enable the rapid evaluation of large compound libraries against a specific biological target, such as GPR120, to identify molecules that elicit a desired functional response. The development of this compound itself emerged from such screening efforts, aiming to identify potent and selective GPR120 agonists. HTS platforms often utilize cell-based assays that measure downstream signaling events indicative of receptor activation, allowing for the efficient identification of lead compounds.

Label-Free Dynamic Mass Redistribution (DMR) Assays for Real-Time Receptor Activation

Dynamic Mass Redistribution (DMR) assays represent a powerful label-free technology for real-time monitoring of integrated cellular responses upon G protein-coupled receptor (GPCR) activation. This technology, often employing resonant waveguide grating (RWG) biosensors, detects changes in the refractive index near the cell surface, which are a consequence of morphological changes, protein recruitment, receptor internalization, and cytoskeletal reorganization following receptor stimulation.

This compound has been extensively characterized using DMR assays. Studies have shown that this compound stimulates a robust DMR response in Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120) and mouse GPR120 (CHO-mGPR120). nih.gov Notably, this compound demonstrated significantly higher potency in inducing DMR responses compared to other GPR120 agonists, such as Metabolex-36. nih.gov

Table 1: EC50 Values for this compound and Metabolex-36 in DMR Assays

CompoundCell LineEC50 (nM)
This compoundCHO-hGPR1205.2
This compoundCHO-mGPR1204.3
Metabolex-36CHO-hGPR1201800
Metabolex-36CHO-mGPR120130

These findings highlight the utility of DMR assays in providing quantitative data on the potency and specificity of GPR120 agonists and their ability to activate the receptor across different species. nih.gov The DMR response induced by this compound is GPR120-specific, with no activity detected in control CHO cells. nih.gov

Fluorescence-Based Assays for Ligand-Receptor Interaction Kinetics

Fluorescence-based assays are crucial for investigating the kinetics of ligand-receptor interactions, providing insights into association (kon) and dissociation (koff) rates, which collectively determine binding affinity (KD). Techniques such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Fluorescence Recovery After Photobleaching (FRAP) are widely used for this purpose.

While specific kinetic parameters for this compound's direct binding to GPR120 via these advanced fluorescence methods are not explicitly detailed in the provided search results, its activity has been assessed using calcium mobilization assays, which are a type of fluorescence-based assay. This compound selectively induces a calcium response in CHO-hGPR120 cells with an EC50 of 120 nM, and this response is completely abolished by Gαq inhibitors, demonstrating its Gαq-dependent nature.

Flow Cytometry for Cell-Specific Receptor Expression and Purification Methodologies

Flow cytometry is a powerful technique for analyzing and purifying cell populations based on their specific characteristics, including cell-surface receptor expression. This method allows for the identification and isolation of cell types that express a particular receptor, facilitating further downstream analyses of the receptor's function and the compound's effects within a relevant cellular context.

In the context of GPR120 research, flow cytometry has been utilized to purify specific cell populations, such as enteroendocrine cells (EECs), which are known to express GPR120. For instance, EECs from various regions of the mouse gastrointestinal tract have been purified by flow cytometry for single-cell RNA sequencing to generate comprehensive transcriptomic maps, revealing the expression patterns of receptors like FFAR4 (GPR120) in these cells. This purification ensures that subsequent analyses of this compound's effects are conducted on the precise cell types where GPR120 is endogenously expressed.

RNA In Situ Hybridization for Spatiotemporal Receptor Expression Profiling

RNA in situ hybridization (ISH) is a molecular technique used to visualize the spatiotemporal expression patterns of specific RNA molecules within cells and tissues. This method is invaluable for understanding the precise cellular and tissue distribution of receptor mRNA, providing crucial context for the pharmacological actions of compounds like this compound. Techniques like single-molecule fluorescence in situ hybridization (smFISH) allow for quantitative imaging of individual RNA molecules, offering high sensitivity and spatial resolution.

While explicit details on the use of RNA ISH specifically for GPR120 expression profiling in the context of this compound research were not found, the methodology is broadly applicable for characterizing the expression of any receptor, including GPR120, across different tissues and developmental stages. This would enable researchers to pinpoint the exact locations where this compound's target receptor is expressed, informing studies on its mechanism of action.

Western Blotting and Immunofluorescence for Protein Expression and Signal Transduction Pathway Activation Analyses

Western blotting and immunofluorescence are complementary techniques used to analyze protein expression levels and activation states of signal transduction pathways.

Western Blotting: This technique is used to detect and quantify specific proteins in a sample, often by separating them by size and then probing with antibodies. It is particularly useful for assessing the phosphorylation status of proteins, which often indicates pathway activation. GPR120 activation, including by agonists like DHA (and by extension, potentially this compound), has been shown to activate downstream signaling pathways such as AKT (protein kinase B) and ERK (extracellular signal-regulated kinase). Western blotting with phospho-specific antibodies can be employed to analyze the activation of these pathways in response to this compound.

Immunofluorescence (IF): IF uses antibodies conjugated to fluorescent dyes to visualize the localization, relative expression, and activation states of target proteins within fixed cells or tissue sections. This allows for the spatial examination of protein distribution and translocation events that are characteristic of signal transduction. For example, immunofluorescence can be used to observe the subcellular localization of GPR120 upon this compound binding or to visualize the translocation of downstream signaling molecules (e.g., NF-κB subunits or phosphorylated kinases) from the cytoplasm to the nucleus, indicating pathway activation.

Together, these techniques provide a comprehensive view of how this compound influences protein expression and activates specific intracellular signaling cascades, contributing to a deeper understanding of its pharmacological profile.

Comparative Analysis and Translational Research Implications in Preclinical Contexts

Comparative Pharmacological Profiling with Other Synthetic FFAR4/GPR120 Agonists

AZ13581837 demonstrates a robust and selective agonistic activity towards FFAR4/GPR120. In dynamic mass redistribution (DMR) assays, this compound exhibits an EC₅₀ of 5.2 nM for human GPR120 (CHO-hGPR120 cells) and 4.3 nM for mouse GPR120 (CHO-mGPR120 cells) probechem.com. It also induces a calcium response in CHO-hGPR120 cells with an EC₅₀ of 120 nM and increases cyclic adenosine (B11128) monophosphate (cAMP) levels with an EC₅₀ of 60 nM probechem.comresearchgate.netscispace.com. Notably, this compound is approximately 100-fold more potent than Metabolex-36, another GPR120 agonist, and shows no activity on GPR40 (FFA1) probechem.comnih.gov.

In comparison, Metabolex-36, while also selective for GPR120 over GPR40, is less potent. It has an EC₅₀ of 1800 ± 190 nM in calcium mobilization assays for human GPR120 and 130 nM for mouse GPR120 in DMR assays nih.gov.

TUG-891 stands out as another potent and selective FFAR4 (GPR120) agonist. Its pEC₅₀ values are 7.36 for human GPR120 and 7.77 for mouse GPR120, indicating high potency. TUG-891 is selective for GPR120 over other free fatty acid receptors, showing a pEC₅₀ of 4.19 for FFA1 and no activity at FFA2 or FFA3.

GW9508, in contrast, is a dual agonist for both GPR40 and GPR120. It demonstrates an EC₅₀ of 48 ± 0.7 nM for human GPR40 and 0.77 ± 0.09 μM for human GPR120. It also activates mouse GPR40 with an EC₅₀ of 0.9 ± 0.3 μM nih.gov.

The comparative pharmacological data are summarized in the table below:

CompoundTarget ReceptorAssay TypeHuman EC₅₀ / pEC₅₀Mouse EC₅₀ / pEC₅₀Selectivity Notes
This compoundGPR120 (FFAR4)DMR5.2 nM probechem.com4.3 nM probechem.comSelective for GPR120; no activity on GPR40 nih.gov
Calcium Mobilization120 nM probechem.comN/A
cAMP Production60 nM researchgate.netN/A
Metabolex-36GPR120 (FFAR4)DMR570 nM130 nMSelective for GPR120; no activity on GPR40
Calcium Mobilization1.3 μMN/A
TUG-891GPR120 (FFAR4)Agonist ActivitypEC₅₀ 7.36pEC₅₀ 7.77Selective for GPR120 over FFA1, FFA2, FFA3
GW9508GPR40/GPR120Agonist ActivityGPR40: 48 nM nih.govGPR40: 0.9 μM nih.govDual agonist for GPR40 and GPR120 nih.gov
GPR120: 0.77 μM nih.govN/A

Species-Specific Differences in FFAR4/GPR120 Pharmacology: Human vs. Murine Receptors

While FFAR4/GPR120 is conserved across species, notable differences exist between human and murine receptors that are crucial for translational research. The amino acid sequences of mouse and human GPR120 exhibit an 82% match. A key distinction lies in the isoforms expressed: the human GPR120 gene encodes two protein isoforms, a short variant (GPR120S) and a long variant (GPR120L), comprising 361 and 377 amino acids, respectively. In contrast, rodents and cynomolgus monkeys express only the short protein isoform. The two human splice variants can operate through different cell-stimulating pathways to elicit distinct responses. For instance, human GPR120L has been observed to recruit β-arrestin proteins, leading to robust receptor internalization and degradation scispace.com.

Despite these structural differences, some GPR120 agonists, such as this compound, exhibit similar activities on both human and mouse GPR120 probechem.comnih.gov. However, murine GPR120 has been reported to show a stronger response to lower doses of agonists compared to human GPR120, a phenomenon that has been linked to a lower expression level of murine GPR120 in dose-response analyses. For TUG-891, the pEC₅₀ values indicate slightly higher potency on the mouse GPR120 receptor (pEC₅₀ 7.77) compared to the human receptor (pEC₅₀ 7.36). These species-specific nuances underscore the importance of considering receptor ortholog differences when extrapolating preclinical findings to human physiology.

Preclinical Evidence for FFAR4/GPR120 as a Therapeutic Target in Metabolic and Inflammatory Disorders

FFAR4/GPR120 has emerged as a promising therapeutic target due to its multifaceted roles in metabolic and inflammatory regulation. Activation of GPR120 has demonstrated beneficial effects in preclinical models of obesity, type 2 diabetes mellitus (T2DM), and various inflammatory conditions researchgate.netscispace.com.

In metabolic disorders, GPR120 activation is linked to improved glucose homeostasis. This compound, for example, has been shown to improve oral glucose tolerance and increase insulin (B600854) secretion in intravenous glucose tolerance tests (IVGTT) in lean mice probechem.com. It contributes to increased insulin secretion and reduced blood glucose levels in mice. A significant mechanism underlying these effects is the ability of GPR120 agonists to stimulate glucagon-like peptide-1 (GLP-1) secretion, both in vitro in STC-1 cells and in vivo in mice probechem.comnih.gov. GLP-1, an incretin (B1656795) hormone, plays a crucial role in enhancing glucose-dependent insulin secretion from pancreatic beta cells. Studies in GPR120 null mice have further confirmed the receptor's involvement, as the glucose-lowering and insulin-secreting effects of GPR120 activation were abolished in these animals but restored by GLP-1 receptor antagonists.

In the context of inflammatory disorders, GPR120/FFAR4 agonists exhibit anti-inflammatory properties. The receptor is expressed on various immune cells and tissues, including intestinal epithelial cells, macrophages, enteroendocrine L cells, and CD4+ T cells. Activation of GPR120 in these cells suppresses pro-inflammatory cytokine production and enhances anti-inflammatory cytokine production, suggesting a pivotal role in controlling inflammation, particularly in conditions like inflammatory bowel disease (IBD). The anti-inflammatory effects mediated by GPR120 stimulation occur through the β-arrestin2-TAK1 binding protein 1 (TAB1) complex, which inhibits the TGFβ-activated kinase 1 (TAK1)-JNK/NF-κB pathway.

Identification of Research Gaps in FFAR4/GPR120 Biology and this compound Preclinical Pharmacology

Despite significant progress, several research gaps remain in the comprehensive understanding of FFAR4/GPR120 biology and the preclinical pharmacology of agonists like this compound. A primary gap lies in fully elucidating the precise mechanism by which specific GPR120 activation leads to glucose lowering effects. While GLP-1 secretion is identified as a key contributor, the complete cascade of events and other potential contributing pathways require further investigation. Similarly, the exact contribution of GPR120 activation to GLP-1 secretion in vivo is not yet entirely clear.

Another critical challenge in the preclinical development of GPR120 agonists, including this compound and Metabolex-36, has been their pharmacokinetic properties, such as short half-life, which render them unsuitable for chronic therapeutic use in their current forms nih.gov. This highlights a significant need for the development of novel GPR120 agonists with improved pharmacokinetic profiles suitable for long-term treatment.

From a structural biology perspective, the unavailability of a crystal structure for GPR120 has historically limited the detailed understanding of agonist-receptor interaction dynamics. Although homology modeling and molecular dynamics simulations are starting to bridge this gap, providing insights into interactions such as that with Arg99, further structural data would greatly accelerate rational drug design. Finally, a broader challenge in developing GPR120-based therapies involves finding an optimal balance between the desired therapeutic efficacy and the pharmacokinetic/pharmacodynamic properties of the active compounds. For non-selective agonists, distinguishing the specific metabolic pathways responsible for therapeutic versus potential off-target effects also remains a challenge. Addressing these gaps is crucial for unlocking the full therapeutic potential of FFAR4/GPR120 agonists in metabolic and inflammatory diseases.

Future Directions in Az13581837 Research

Exploration of Novel Analogues for Enhanced Preclinical Efficacy and Selectivity

The development of AZ13581837, itself a structural analogue of an earlier compound, represents a step in the optimization of FFAR4 agonists. nih.gov Future medicinal chemistry efforts should focus on the systematic exploration of novel analogues derived from the this compound scaffold. The primary goals of these explorations will be to enhance preclinical efficacy and to fine-tune selectivity. This involves designing molecules that may offer improved potency, better pharmacokinetic profiles, or biased signaling—preferentially activating certain downstream pathways (e.g., β-arrestin over G-protein signaling) to achieve desired therapeutic effects while minimizing others. nih.gov The development of novel analogues for other therapeutic targets has shown promise in improving anti-proliferative effects and justifying further preclinical evaluations. nih.govnih.gov

Table 1: Hypothetical Research Targets for Novel this compound Analogues

Target Parameter Current Profile (this compound) Desired Profile (Novel Analogue) Rationale for Improvement
Potency (β-arrestin) EC50: 5.2 nM nih.govacs.org EC50: <1 nM Increased potency could lead to greater therapeutic effects at lower concentrations.
Potency (Ca2+ Mobilization) EC50: 120 nM nih.govacs.org EC50: <50 nM Enhanced Gq signaling may be beneficial for specific cellular responses like incretin (B1656795) secretion.
Receptor Selectivity Selective for FFAR4 over GPR40 Maintained or enhanced FFAR4 selectivity; characterized against a wider panel of GPCRs. Ensures on-target effects and a cleaner pharmacological profile.
Signaling Bias Activates Gq, Gi, and β-arrestin pathways nih.govnih.gov Biased agonism towards either G-protein or β-arrestin pathways. Tailoring signaling to specific therapeutic outcomes (e.g., anti-inflammatory vs. metabolic effects).

| Pharmacokinetics | Data primarily from in vitro and acute in vivo studies. | Optimized for oral bioavailability and half-life suitable for chronic administration. | Essential for translation from preclinical models to potential therapeutic use. |

Investigation of Long-Term Biological Effects and Chronic Administration in Advanced Preclinical Models

Current knowledge of this compound's effects is largely derived from acute in vitro and in vivo studies, which have shown it can improve glucose tolerance and increase insulin (B600854) secretion. A critical next step is to investigate the consequences of chronic administration in advanced preclinical models. Studies involving long-term exposure are necessary to assess sustained efficacy, potential receptor desensitization, and adaptive physiological responses. nih.gov Utilizing transgenic mouse models that replicate human metabolic diseases, such as diet-induced obesity or genetic models of type 2 diabetes, will provide a more clinically relevant context for evaluating the long-term therapeutic potential of FFAR4 activation by this compound and its future analogues.

Deeper Elucidation of Specific Downstream Signaling Cascades and Their Functional Correlates

This compound is known to stimulate multiple signaling pathways upon binding to FFAR4, including Gαq-mediated calcium mobilization, Gαi-mediated inhibition of cAMP production, and β-arrestin recruitment. nih.govacs.orgnih.gov The anti-inflammatory effects of FFAR4 activation are believed to be mediated by the β-arrestin-2 pathway, while metabolic effects like incretin secretion are linked to Gαq signaling. nih.govresearchgate.net Future research must meticulously dissect these pathways to understand how this compound differentially engages them in various cell types (e.g., intestinal L-cells, adipocytes, immune cells). Understanding this relationship is crucial for predicting the compound's full range of biological effects and for designing biased agonists that selectively activate the most beneficial signaling cascades. mdpi.com

Table 2: FFAR4/GPR120 Downstream Signaling Pathways for Further Investigation with this compound

Signaling Pathway Key Mediators Known Functional Correlate Research Question for this compound
Gq/11 Pathway Phospholipase C (PLC), Inositol (B14025) Trisphosphate (IP3), Intracellular Ca2+ researchgate.net GLP-1 and GIP secretion, insulin secretion. researchgate.netresearchgate.net What is the precise contribution of this pathway to the glucose-lowering effects observed with this compound?
Gi Pathway Inhibition of Adenylyl Cyclase, Decreased cAMP nih.gov Regulation of lipolysis in adipocytes, somatostatin (B550006) and ghrelin release. nih.govnih.gov Does this compound-mediated Gi signaling in adipocytes significantly impact systemic lipid metabolism in vivo?
β-Arrestin-2 Pathway TAB1, TAK1, JNK/NF-κB inhibition. nih.gov Anti-inflammatory effects in macrophages and other immune cells. nih.gov Can this compound demonstrate potent anti-inflammatory effects in preclinical models of chronic inflammation via this pathway?

| MAPK/ERK Pathway | ERK1/2 phosphorylation. nih.gov | Cell proliferation, differentiation, and survival. nih.gov | What are the long-term consequences of ERK activation by this compound in metabolically active tissues? |

Expansion of Biological Roles Beyond Canonical Metabolic Regulation

FFAR4/GPR120 is expressed in a wide range of tissues beyond those classically associated with metabolism, suggesting its functions are more diverse than currently understood. researchgate.net Research indicates the receptor plays roles in processes such as wound healing, neuroprotection, and even the proliferation of certain cancer cells. nih.gov Future studies should systematically investigate whether this compound can modulate these non-canonical functions. For instance, its anti-inflammatory properties could be explored in models of inflammatory bowel disease or neuroinflammatory conditions. Uncovering such roles could significantly broaden the potential therapeutic applications for selective FFAR4 agonists.

Development of Advanced In Silico Models for FFAR4/GPR120 Ligand Design and Optimization

The design of potent and selective ligands for FFAR4 has been hampered by the lack of an experimentally determined crystal structure. chemrxiv.orgresearchgate.net Consequently, homology modeling and other computational (in silico) approaches have been vital for progress in this area. nih.govundana.ac.id Future research should focus on developing more sophisticated and predictive in silico models. By integrating data from known agonists like this compound and mutagenesis studies, these models can be refined to provide a more accurate depiction of the ligand-binding pocket. chemrxiv.org Advanced techniques such as molecular dynamics simulations can further elucidate the specific interactions that govern agonist binding and receptor activation, accelerating the rational design of optimized analogues. chemrxiv.org

Multi-Omics Approaches to Uncover Novel Biological Networks Modulated by this compound

To gain a comprehensive and unbiased understanding of the biological impact of this compound, future research should employ multi-omics strategies. nih.govkoreascience.kr By combining transcriptomics, proteomics, and metabolomics analyses of cells or tissues treated with this compound, researchers can map the global changes in gene expression, protein levels, and metabolite profiles. This approach can uncover previously unknown biological networks and signaling pathways modulated by FFAR4 activation. inforang.comnih.gov Such studies could reveal novel mechanisms of action, identify new biomarkers to monitor the compound's activity in vivo, and potentially uncover new therapeutic indications for FFAR4 agonists. techscience.com

Table 3: Framework for a Multi-Omics Study of this compound

Omics Layer Technique Sample Type Potential Insights
Transcriptomics RNA-Sequencing Adipocytes, intestinal organoids, immune cells treated with this compound. Identification of genes and pathways regulated by FFAR4 activation.
Proteomics Mass Spectrometry Plasma or tissue from preclinical models administered this compound. Changes in protein expression and post-translational modifications, biomarker discovery.
Metabolomics LC-MS/GC-MS Plasma, liver, and adipose tissue from preclinical models. Systemic and tissue-specific shifts in metabolite profiles (lipids, amino acids, etc.).

| Integrated Analysis | Systems Biology Approaches | Combination of all omics datasets. | Construction of a comprehensive network map of this compound's biological effects. |

Q & A

Q. What is the primary mechanism of action of AZ13581837 in glucose metabolism, and how can this be experimentally validated?

this compound acts as a selective GPR120 agonist, primarily influencing glucose homeostasis through glucagon-like peptide-1 (GLP-1) secretion. Experimental validation involves comparing insulin levels, glucose elimination rates, and AIR (acute insulin response) under controlled conditions. For example, co-administration with exendin 9-39 (a GLP-1 receptor antagonist) can isolate GPR120-specific effects from GLP-1-mediated pathways. Key parameters include time-dependent insulin measurements (Figure A) and glucose elimination rates (Figure D) .

Q. Which experimental models are most suitable for studying this compound’s acute glucose-lowering effects?

In vivo murine models are widely used, with protocols involving intravenous glucose tolerance tests (IVGTTs) under four conditions: vehicle control, this compound alone, this compound + exendin 9-39, and exendin 9-39 alone. This design allows differentiation between GPR120 activation and secondary GLP-1 pathways. Blood glucose and insulin levels should be monitored at 0, 5, 15, 30, and 60 minutes post-administration (Figures A–C) .

Q. What are the critical parameters to measure when evaluating this compound’s efficacy in preclinical studies?

Essential metrics include:

  • Insulin secretion dynamics : Quantify area under the curve (AUC) for insulin levels over time.
  • Glucose elimination rate (K value) : Derived from linear regression of log-transformed blood glucose concentrations.
  • AIR : Calculated as the incremental insulin response during the first 5 minutes post-glucose challenge. Statistical significance should be assessed using ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s insulinotropic effects across different experimental conditions?

Contradictions may arise from variations in GLP-1 receptor activity or dosage-dependent responses. To address this:

  • Dose-response curves : Establish optimal this compound concentrations that maximize GPR120 activation without off-target effects.
  • Pathway inhibition : Use exendin 9-39 to block GLP-1 receptors and isolate GPR120-mediated insulin secretion (Figure A vs. Figure B).
  • Principal contradiction analysis : Identify the dominant pathway (e.g., GPR120 vs. GLP-1) driving outcomes in specific contexts, as per dialectical materialist frameworks .

Q. What methodological challenges arise in designing longitudinal studies for this compound, and how can they be mitigated?

Longitudinal studies face issues like metabolic adaptation and receptor desensitization. Mitigation strategies include:

  • Interrupted dosing : Test pulsatile administration to prevent tachyphylaxis.
  • Biomarker tracking : Monitor adiponectin levels (a downstream target of GPR120) to confirm sustained receptor activity.
  • Control cohorts : Include vehicle and antagonist-treated groups to distinguish drug-specific effects from natural variability .

Q. How should researchers optimize experimental protocols to account for this compound’s interaction with other glucose-regulating agents?

Use factorial design experiments to assess synergies or antagonism with co-administered drugs (e.g., metformin, SGLT2 inhibitors). Key steps:

  • Baseline stratification : Group subjects by baseline glucose tolerance.
  • Interaction terms : Include in statistical models to quantify additive or inhibitory effects.
  • Pharmacokinetic profiling : Measure this compound’s half-life in the presence of other agents to rule out metabolic interference .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on glucose homeostasis?

  • Mixed-effects models : Account for intra-subject variability in repeated-measures designs.
  • Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., Hill equation).
  • Principal component analysis (PCA) : Reduce dimensionality when analyzing multi-parameter outcomes (e.g., insulin, glucose, AIR) .

Q. How can researchers address variability in this compound’s efficacy across genetically diverse preclinical models?

  • Strain stratification : Use inbred murine strains (e.g., C57BL/6 vs. db/db mice) to model genetic heterogeneity.
  • Covariate adjustment : Include genetic markers (e.g., SNPs in GPR120) as covariates in regression analyses.
  • Meta-analysis : Pool data from multiple studies to identify robust trends despite inter-study variability .

Ethical and Reproducibility Considerations

Q. What safeguards are essential when translating this compound findings from murine models to human trials?

  • Species-specific pharmacokinetics : Adjust dosing based on allometric scaling.
  • Ethical oversight : Ensure Institutional Review Board (IRB) approval for human studies, emphasizing informed consent and risk-benefit ratios.
  • Pre-registration : Publish protocols on platforms like ClinicalTrials.gov to reduce publication bias .

Q. How can researchers enhance the reproducibility of this compound studies in academia?

  • Open-data practices : Share raw datasets and analysis code via repositories like Figshare or Zenodo.
  • Detailed methods : Follow BJOC guidelines for experimental documentation, including reagent lot numbers and instrument calibration details (e.g., HPLC settings) .
  • Collaborative verification : Partner with independent labs for cross-validation of key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ13581837
Reactant of Route 2
AZ13581837

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.